molecular formula C19H27FN2O B5433275 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one

1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one

Cat. No. B5433275
M. Wt: 318.4 g/mol
InChI Key: IIRTZVFMGJEDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, commonly known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has shown promising results in preclinical studies for the treatment of epilepsy, anxiety disorders, and substance abuse disorders. CPP-115 has also been investigated for its potential use as a cognitive enhancer and neuroprotective agent.

Mechanism of Action

CPP-115 exerts its pharmacological effects by inhibiting the enzyme 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase, which leads to an increase in the concentration of this compound in the brain. This compound is the primary inhibitory neurotransmitter in the central nervous system, and its enhanced activity leads to a decrease in neuronal excitability, resulting in a reduction in seizure activity, anxiety, and substance abuse behaviors.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the concentration of this compound in the brain, leading to a reduction in neuronal excitability and seizure activity. The compound has also been shown to reduce anxiety-like behaviors in animal models. In addition, CPP-115 has been investigated for its neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

CPP-115 is a potent and selective inhibitor of 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase, making it an excellent tool for investigating the role of this compound in various neurological and psychiatric disorders. However, the complex synthesis method and the high cost of the compound may limit its use in some laboratory experiments.

Future Directions

For research include investigating the safety and efficacy of CPP-115 in clinical trials, exploring its potential use as a cognitive enhancer, and investigating its neuroprotective effects in neurodegenerative disorders.
Conclusion:
CPP-115 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. The compound's ability to inhibit 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase and increase the concentration of this compound in the brain makes it a promising tool for investigating the role of this compound in these disorders. While further research is needed to determine its potential therapeutic applications in humans, CPP-115 represents an exciting avenue of research in the field of neuroscience.

Synthesis Methods

CPP-115 is synthesized by a multi-step process that involves the reaction of 4-fluorobenzylamine with 1-(cyclopropylmethyl)piperazine to form the intermediate compound, which is then treated with isopropyl chloroformate to yield the final product. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry and advanced laboratory facilities.

properties

IUPAC Name

1-(cyclopropylmethyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c1-14(2)18-13-21(11-15-3-4-15)10-9-19(23)22(18)12-16-5-7-17(20)8-6-16/h5-8,14-15,18H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRTZVFMGJEDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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